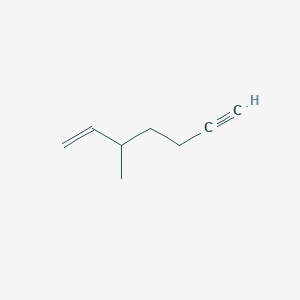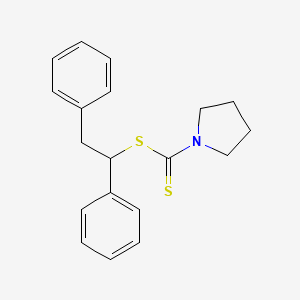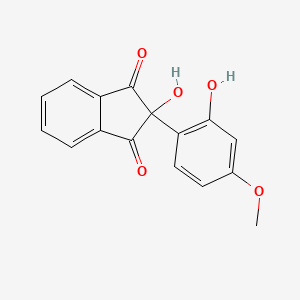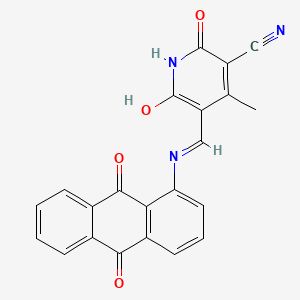![molecular formula C22H31N3O6 B14476636 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine CAS No. 65975-69-1](/img/structure/B14476636.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl group attached to the prolyl residue, which is linked to leucyl and alanine residues. This compound is often used in biochemical research due to its structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group of proline. The synthesis can be summarized as follows:
Protection of Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected proline is then coupled with L-leucine and L-alanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for efficient purification and isolation.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The peptide can be reduced to remove protecting groups or modify specific residues.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Hydrolysis: L-proline, L-leucine, and L-alanine.
Oxidation: Carbonyl derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected peptide or modified residues.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s binding affinity and specificity. The peptide can modulate enzymatic activities by acting as a substrate or inhibitor, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar structure but with proline instead of leucine and alanine.
N-Benzyloxycarbonyl-L-proline: Contains only the protected proline residue.
N-Carbobenzyloxy-L-proline: Another variant with a similar protecting group.
Uniqueness
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
65975-69-1 |
|---|---|
Fórmula molecular |
C22H31N3O6 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H31N3O6/c1-14(2)12-17(19(26)23-15(3)21(28)29)24-20(27)18-10-7-11-25(18)22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,26)(H,24,27)(H,28,29)/t15-,17-,18-/m0/s1 |
Clave InChI |
NVOKZRQCLMKGOM-SZMVWBNQSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)


![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)

![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)

